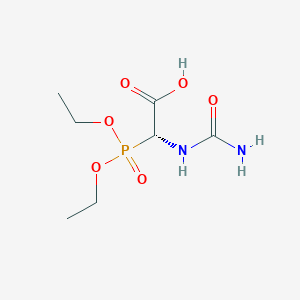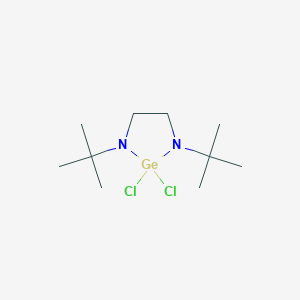![molecular formula C12H29NO4Si B12561962 Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- CAS No. 264129-50-2](/img/structure/B12561962.png)
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize glass, metals, and polymers to improve adhesion, hydrophobicity, and other surface properties.
Catalysis: Acts as a ligand in the preparation of heterogeneous catalysts for various chemical reactions.
Biomedical Applications: Employed in the development of drug delivery systems and biosensors due to its biocompatibility and ability to form stable bonds with biomolecules
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group
Uniqueness
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .
Propiedades
Número CAS |
264129-50-2 |
|---|---|
Fórmula molecular |
C12H29NO4Si |
Peso molecular |
279.45 g/mol |
Nombre IUPAC |
2-[methyl(3-triethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3 |
Clave InChI |
BBMWQMDJXHNSIK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(C)CCO)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)


![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)

![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
